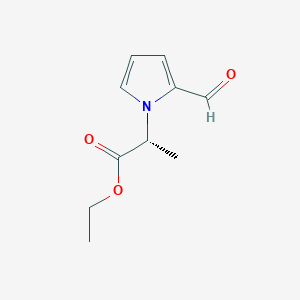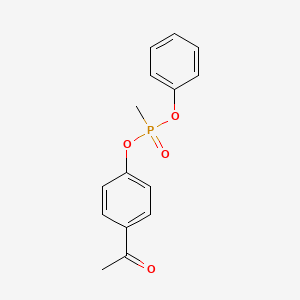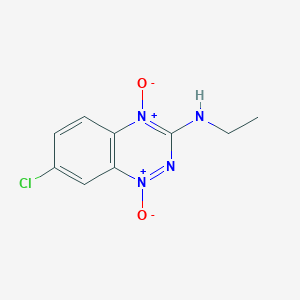![molecular formula C21H16Cl3IS B12625071 3,5-Dichloro-4'-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl CAS No. 918645-13-3](/img/structure/B12625071.png)
3,5-Dichloro-4'-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl typically involves multiple steps, including halogenation and sulfanyl group introduction. One common method involves the reaction of 3-chloro-4-(3-iodopropyl)phenyl sulfide with 3,5-dichlorobiphenyl under specific conditions to achieve the desired product . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalytic hydrogenation and other advanced techniques can help in achieving higher yields and reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl exerts its effects involves interactions with molecular targets and pathways. The compound may act on specific enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,3’-Dichloro-4,4’-diaminodiphenylmethane: Known for its use in polymer production.
3,3’-Dichlorobiphenyl-4,4’-diamine: Used in various industrial applications.
Uniqueness
This detailed article provides a comprehensive overview of 3,5-Dichloro-4’-{[3-chloro-4-(3-iodopropyl)phenyl]sulfanyl}-1,1’-biphenyl, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
918645-13-3 |
|---|---|
Molecular Formula |
C21H16Cl3IS |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
1,3-dichloro-5-[4-[3-chloro-4-(3-iodopropyl)phenyl]sulfanylphenyl]benzene |
InChI |
InChI=1S/C21H16Cl3IS/c22-17-10-16(11-18(23)12-17)14-3-6-19(7-4-14)26-20-8-5-15(2-1-9-25)21(24)13-20/h3-8,10-13H,1-2,9H2 |
InChI Key |
SERWKXHNHVAOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)SC3=CC(=C(C=C3)CCCI)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


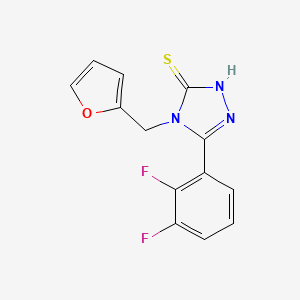
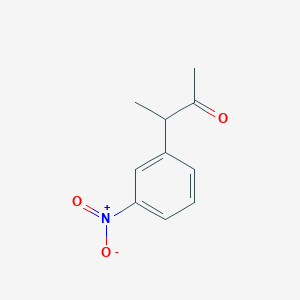
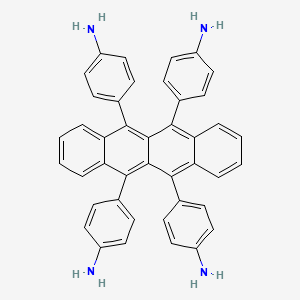
![3-[4-(dimethylamino)phenyl]-5-(naphthalen-1-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625005.png)
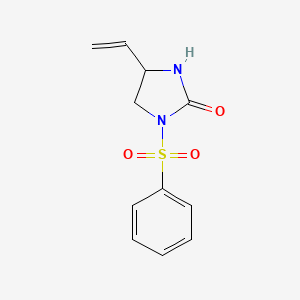
![2-[4-(Dimethylamino)phenyl]propane-1,3-diamine](/img/structure/B12625012.png)
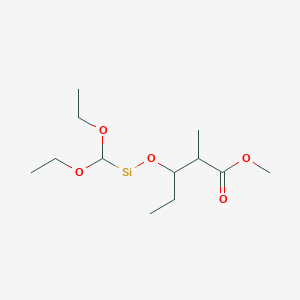
![Benzyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B12625023.png)
![2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B12625030.png)

![6-[(Aziridin-1-yl)methyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12625047.png)
